N-Methyl-1,2,3-thiadiazol-5-amine
CAS No.:
Cat. No.: VC17434829
Molecular Formula: C3H5N3S
Molecular Weight: 115.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H5N3S |
|---|---|
| Molecular Weight | 115.16 g/mol |
| IUPAC Name | N-methylthiadiazol-5-amine |
| Standard InChI | InChI=1S/C3H5N3S/c1-4-3-2-5-6-7-3/h2,4H,1H3 |
| Standard InChI Key | PQFXJGANBYWOFH-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=CN=NS1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Framework and Isomerism
N-Methyl-1,2,3-thiadiazol-5-amine (C₃H₅N₃S) features a thiadiazole ring with nitrogen atoms at positions 1, 2, and 3, and a sulfur atom at position 4. The methyl group is attached to the amine at position 5 (Figure 1). This configuration distinguishes it from other thiadiazole isomers, such as 1,2,4-thiadiazoles, which exhibit distinct reactivity and stability profiles .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃H₅N₃S |
| Molecular Weight | 115.16 g/mol |
| Exact Mass | 115.0109 Da |
| Topological Polar Surface Area | 69.3 Ų |
The compound’s LogP value, estimated at 0.85, suggests moderate lipophilicity, which influences its pharmacokinetic behavior in biological systems .
Synthesis and Industrial Preparation
Conventional Routes from Diazoacetonitrile
The industrial synthesis of 5-amino-1,2,3-thiadiazoles typically involves reacting diazoacetonitrile with hydrogen sulfide (H₂S) in the presence of a base, such as triethylamine, within a solvent system . For example, a patent by Olin Corporation details the reaction of diazoacetonitrile with H₂S in methylene chloride and n-hexane at 0–5°C, yielding 5-amino-1,2,3-thiadiazole with a 60–70% efficiency . Introducing a methyl group to the amine requires post-synthetic modification, such as treating the primary amine with methyl iodide or employing reductive alkylation.
Methylation Strategies
Post-synthetic methylation of 5-amino-1,2,3-thiadiazole can be achieved via:
-
Nucleophilic substitution using methyl halides in the presence of a base.
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Reductive amination with formaldehyde and a reducing agent like sodium cyanoborohydride.
These methods are analogous to those used for synthesizing N-methyl-1,3,4-thiadiazol-2-amine derivatives, where methylation enhances metabolic stability and bioavailability .
Physicochemical Properties
Stability and Reactivity
Thiadiazoles are generally stable under ambient conditions but may decompose under strong acidic or basic environments. The methyl group on the amine reduces nucleophilicity compared to the parent amine, decreasing susceptibility to oxidation .
Thermal Properties
While experimental data for N-methyl-1,2,3-thiadiazol-5-amine are unavailable, related compounds like 5-tert-butyl-N-methyl-1,3,4-thiadiazol-2-amine exhibit melting points near 120–125°C . The methyl substituent likely lowers melting points compared to non-alkylated analogs due to reduced crystallinity.
Solubility Profile
The compound is expected to show limited water solubility (<1 mg/mL) but moderate solubility in polar organic solvents like ethanol or dimethyl sulfoxide (DMSO). This behavior aligns with sulfamethizole derivatives, where alkylation improves membrane permeability .
Pharmacological and Industrial Applications
Agrochemical Uses
Thiadiazoles are key intermediates in fungicides and herbicides. For instance, 5-amino-1,2,3-thiadiazole derivatives are precursors to compounds that inhibit fungal cytochrome P450 enzymes . The N-methyl variant could improve soil persistence or reduce mammalian toxicity.
Recent Advances and Future Directions
ADMET Optimization
In silico studies of sulfamethizole derivatives highlight the importance of balancing lipophilicity and polar surface area to optimize absorption and minimize off-target effects . For N-methyl-1,2,3-thiadiazol-5-amine, computational modeling could guide structural modifications to enhance blood-brain barrier penetration or reduce hepatic clearance.
Catalytic Synthesis Methods
Recent patents emphasize solvent-free or green chemistry approaches for thiadiazole synthesis, such as using ionic liquids or microwave-assisted reactions . Applying these methods to N-methyl derivatives could improve yield and sustainability.
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